

Experimental protocol for using Caffeic acid-pYEEIE TFA in a binding assay.

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE TFA

Cat. No.: B15623830

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Application Notes and Protocols: Caffeic Acid-pYEEIE TFA Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE TFA is a synthetic, non-phosphopeptide small molecule designed to mimic phosphotyrosine-containing peptides. It exhibits high binding affinity for the Src Homology 2 (SH2) domains of various signaling proteins, such as those in the Src family of kinases (e.g., Lck) and adaptor proteins like Grb2.[1][2][3][4] SH2 domains are critical modules in intracellular signaling pathways that recognize and bind to phosphorylated tyrosine residues, thereby mediating protein-protein interactions that are crucial for processes like cell growth, differentiation, and oncogenesis.[5][6] The ability of **Caffeic acid-pYEEIE TFA** to competitively inhibit these interactions makes it a valuable tool for studying signal transduction and a potential lead compound in drug discovery.

These application notes provide a detailed protocol for a competitive binding assay to characterize the interaction of **Caffeic acid-pYEEIE TFA** with a target SH2 domain using Fluorescence Polarization (FP).

Principle of the Assay

Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this competitive binding assay, a fluorescently labeled peptide probe with a known affinity for the SH2 domain is used. When the fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SH2 domain-containing protein, its rotation slows significantly, leading to a high fluorescence polarization signal. Unlabeled **Caffeic acid-pYEEIE TFA** will compete with the fluorescent probe for binding to the SH2 domain. This displacement of the fluorescent probe by the test compound will cause a decrease in the fluorescence polarization signal, which is proportional to the binding affinity of the test compound.[7][8]

Experimental Protocol: Competitive Fluorescence Polarization Assay

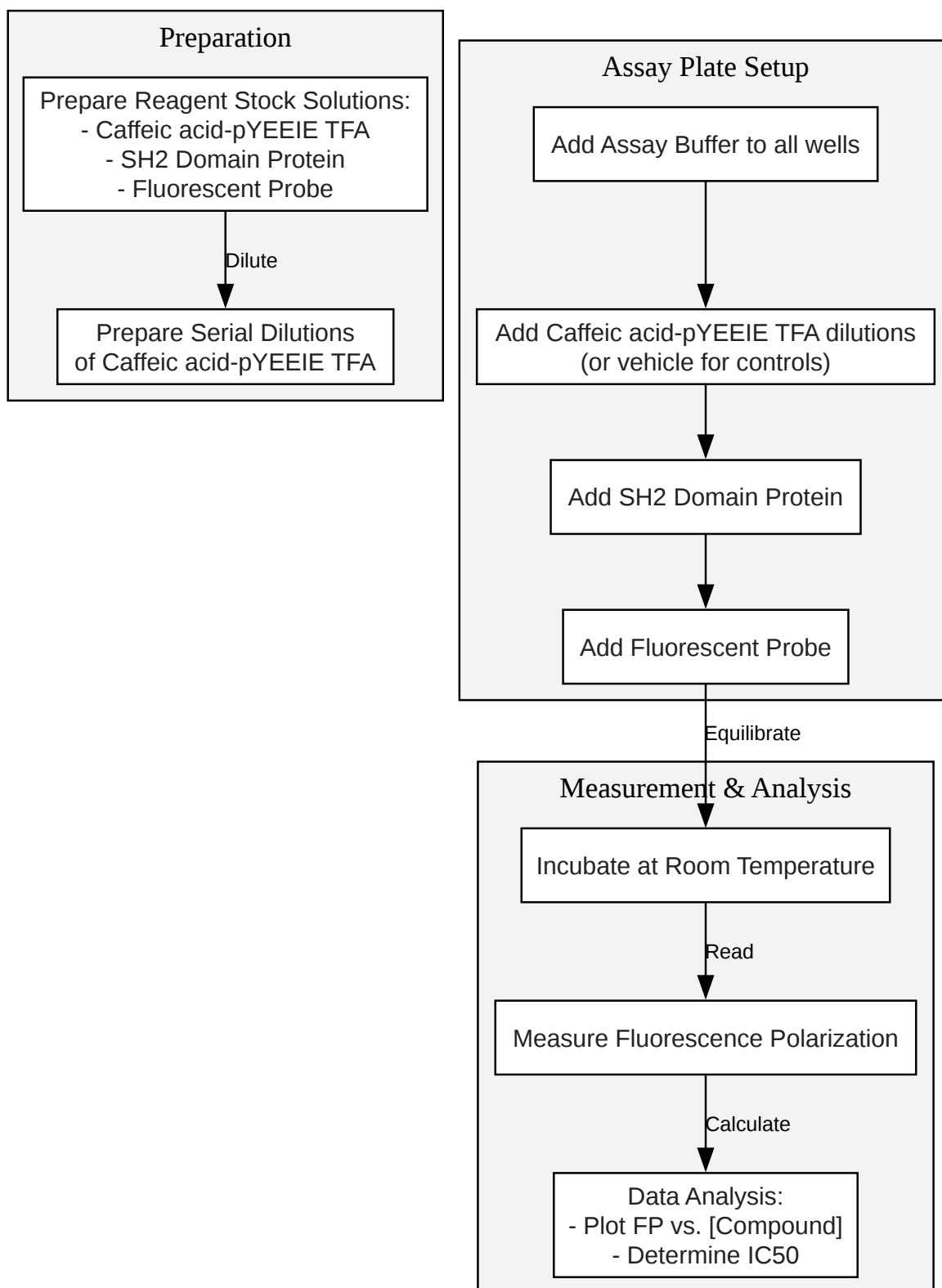
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **Caffeic acid-pYEEIE TFA** for a target SH2 domain.

Materials and Reagents:

- **Caffeic acid-pYEEIE TFA**: To be dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
- Recombinant SH2 Domain-Containing Protein: (e.g., GST-Lck-SH2, Grb2-SH2) of high purity.
- Fluorescently Labeled Peptide Probe: A peptide with a known affinity for the target SH2 domain, labeled with a suitable fluorophore (e.g., FITC, TAMRA). The probe sequence should be optimized for the specific SH2 domain (e.g., a phosphotyrosine-containing peptide).
- Assay Buffer: (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20). The buffer composition should be optimized for the stability and activity of the target protein.
- 384-well, low-volume, black, flat-bottom microplates.

- Multichannel pipettes and a microplate reader capable of measuring fluorescence polarization.

Experimental Workflow:



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Caption: Workflow for the competitive fluorescence polarization binding assay.

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Caffeic acid-pYEEIE TFA** in 100% DMSO.
 - Prepare a concentrated stock of the SH2 domain protein and the fluorescent probe in the assay buffer. The final concentrations to be used in the assay will need to be optimized. A good starting point is a protein concentration that is approximately equal to the K_d of the fluorescent probe and a fluorescent probe concentration of 10-50 nM.
 - Prepare a serial dilution series of **Caffeic acid-pYEEIE TFA** in assay buffer. It is recommended to perform a 1:3 or 1:5 dilution series over at least 8 concentrations, starting from a high concentration (e.g., 100 μ M).
- Assay Plate Setup (384-well plate):
 - Total Polarization (High Control): Add assay buffer, DMSO (at the same final concentration as the compound wells), SH2 domain protein, and the fluorescent probe.
 - Background Polarization (Low Control): Add assay buffer, DMSO, and the fluorescent probe (no SH2 domain protein).
 - Test Compound Wells: Add assay buffer, the serially diluted **Caffeic acid-pYEEIE TFA**, SH2 domain protein, and the fluorescent probe.
 - The final volume in each well should be identical (e.g., 20 μ L). The order of addition can be optimized, but it is common to add the buffer, compound, and protein first, followed by the fluorescent probe to initiate the binding reaction.
- Incubation:
 - Seal the plate and incubate at room temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized (e.g., 30-60 minutes).
- Measurement:

- Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used on the probe.
- Data Analysis:
 - Subtract the background polarization values from all other readings.
 - Normalize the data by setting the average total polarization value as 100% binding and the background polarization as 0% binding.
 - Plot the normalized fluorescence polarization values against the logarithm of the **Caffeic acid-pYEEIE TFA** concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The quantitative data from the binding assay should be summarized in a clear and structured table for easy comparison.

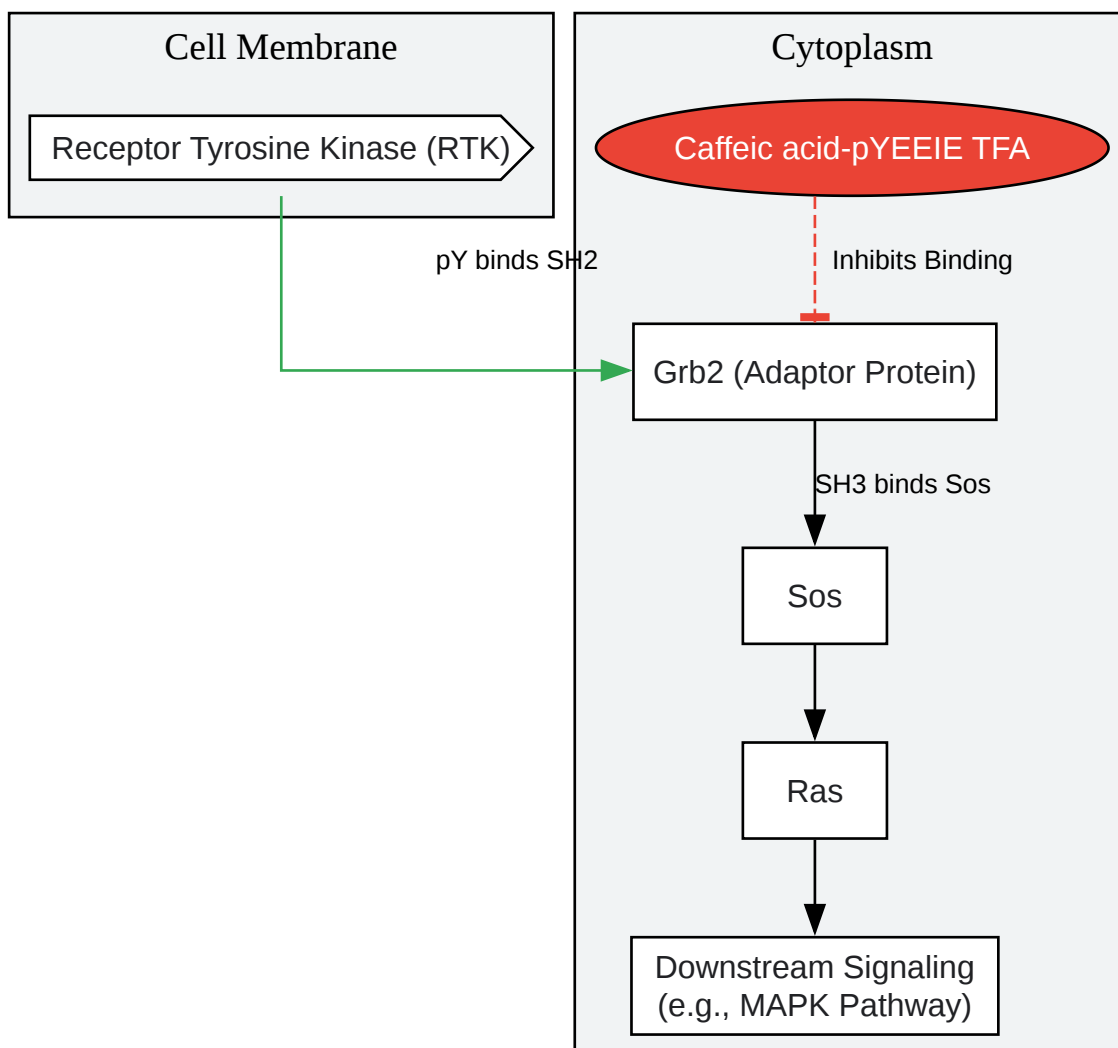
Table 1: Binding Affinity of **Caffeic acid-pYEEIE TFA** for Target SH2 Domain

Compound	Target SH2 Domain	IC50 (nM) [95% CI]	Hill Slope	n (replicates)
Caffeic acid-pYEEIE TFA	Lck-SH2	Example: 42	Example: 1.1	3
Caffeic acid-pYEEIE TFA	Grb2-SH2	Example: 150	Example: 0.9	3
Control Peptide (Ac-pYEEIE)	Lck-SH2	Example: 1260	Example: 1.0	3

Note: The values presented are for illustrative purposes only and should be replaced with experimental data.

Signaling Pathway Visualization

Caffeic acid-pYEEIE TFA acts by disrupting the interaction between SH2 domains and their phosphotyrosine-containing binding partners. This can inhibit downstream signaling cascades. The following diagram illustrates a simplified representation of this inhibitory action in the context of a receptor tyrosine kinase (RTK) pathway.



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Caption: Inhibition of Grb2-SH2 domain interaction by **Caffeic acid-pYEEIE TFA**.

Troubleshooting and Considerations

- Solubility: **Caffeic acid-pYEEIE TFA** may have limited solubility in aqueous solutions. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells to avoid solvent effects.
- Protein Aggregation: The SH2 domain protein should be of high purity and monomeric. Aggregation can lead to artifacts in the assay. Consider including a non-ionic detergent in the assay buffer to minimize aggregation.
- Fluorescent Artifacts: Test compounds can sometimes be fluorescent themselves, interfering with the assay. It is advisable to measure the fluorescence of the compound alone at the assay wavelengths to check for any interference.
- Assay Window: The difference in polarization between the bound and free fluorescent probe (the assay window) should be sufficiently large for robust results. This can be optimized by adjusting the concentrations of the probe and the protein.

By following this detailed protocol, researchers can accurately determine the binding affinity of **Caffeic acid-pYEEIE TFA** for various SH2 domains, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

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